![molecular formula C22H26N4O3 B10818852 3-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]-5-(3,4,5-trimethoxyphenyl)pyridine](/img/structure/B10818852.png)
3-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]-5-(3,4,5-trimethoxyphenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The preparation of K05908 involves the expression and purification of the enzyme from microbial sources. The gene encoding the enzyme is cloned into an appropriate expression vector and introduced into a host organism, such as Escherichia coli. The host cells are then cultured under specific conditions to induce the expression of the enzyme. The enzyme is subsequently purified using techniques such as affinity chromatography .
Industrial Production Methods: Industrial production of K05908 follows similar principles but on a larger scale. Fermentation processes are optimized to maximize the yield of the enzyme. The purification process is scaled up to handle larger volumes, ensuring the enzyme’s activity and stability are maintained throughout the production process .
化学反応の分析
Types of Reactions: K05908 primarily undergoes oxidation reactions. It catalyzes the oxidation of thiosulfate to tetrathionate using quinone as an electron acceptor. This reaction is part of the sulfur metabolism pathway .
Common Reagents and Conditions: The reaction catalyzed by K05908 requires thiosulfate and quinone as substrates. The enzyme operates optimally under specific pH and temperature conditions, which are typically determined experimentally. Common reagents used in the reaction include buffer solutions to maintain the pH and stabilizing agents to preserve the enzyme’s activity .
Major Products Formed: The major product formed from the reaction catalyzed by K05908 is tetrathionate. This product is a key intermediate in the sulfur metabolism pathway and can be further processed by other enzymes in the pathway .
科学的研究の応用
K05908 has several scientific research applications, particularly in the fields of chemistry, biology, and environmental science In chemistry, it is used to study the mechanisms of sulfur oxidation and the role of quinone in electron transfer reactionsThe enzyme’s ability to oxidize thiosulfate makes it a valuable tool for detoxifying environments contaminated with sulfur compounds .
作用機序
K05908 exerts its effects by catalyzing the oxidation of thiosulfate to tetrathionate. The enzyme binds to thiosulfate and quinone, facilitating the transfer of electrons from thiosulfate to quinone. This electron transfer results in the formation of tetrathionate and the reduction of quinone. The molecular targets of K05908 include thiosulfate and quinone, and the pathway involved is the sulfur metabolism pathway .
類似化合物との比較
K05908 is unique in its ability to use quinone as an electron acceptor in the oxidation of thiosulfate. Similar compounds include other thiosulfate dehydrogenases that use different electron acceptors, such as cytochrome c. These enzymes catalyze similar reactions but differ in their electron acceptors and reaction conditions. The uniqueness of K05908 lies in its specificity for quinone and its role in the sulfur metabolism pathway .
List of Similar Compounds:- Thiosulfate dehydrogenase (cytochrome c)
- Thiosulfate reductase
- Sulfite oxidase
特性
分子式 |
C22H26N4O3 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC名 |
3-(1-piperidin-4-ylpyrazol-4-yl)-5-(3,4,5-trimethoxyphenyl)pyridine |
InChI |
InChI=1S/C22H26N4O3/c1-27-20-9-15(10-21(28-2)22(20)29-3)16-8-17(12-24-11-16)18-13-25-26(14-18)19-4-6-23-7-5-19/h8-14,19,23H,4-7H2,1-3H3 |
InChIキー |
XRBQTLGHDUUWCM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=CN=C2)C3=CN(N=C3)C4CCNCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[1-(3-Methoxyphenyl)-7-propoxyindolizin-3-yl]ethanone](/img/structure/B10818798.png)
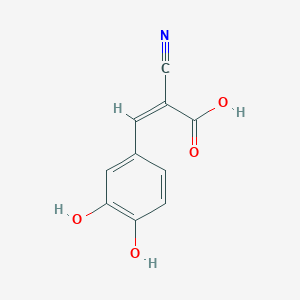
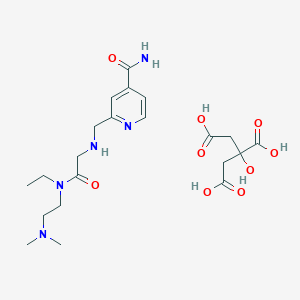
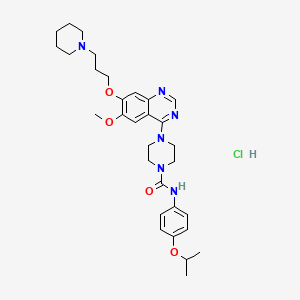
![5-[(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluoro-N-(1H-pyrazol-5-ylmethyl)benzamide;hydrochloride](/img/structure/B10818824.png)
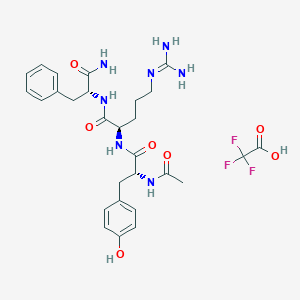
![9-[4-(3-Chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxy-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B10818856.png)
![N-[6-(3-{[ethyl(methyl)sulfamoyl]amino}phenyl)-1H-indazol-3-yl]cyclopropanecarboxamide](/img/structure/B10818862.png)
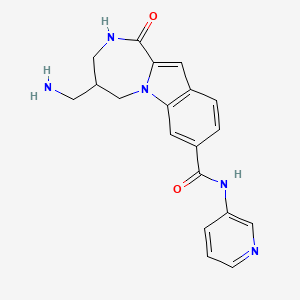
![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(Z)-N-(morpholin-3-ylmethoxy)-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine;hydrochloride](/img/structure/B10818881.png)

![3-[4-[4-(3-Chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxycyclohexyl]piperazin-2-one](/img/structure/B10818888.png)